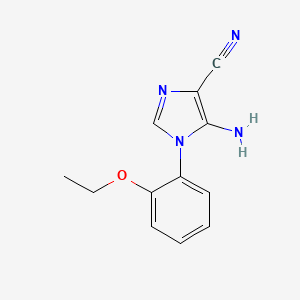

5-氨基-1-(2-乙氧基苯基)-1H-咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

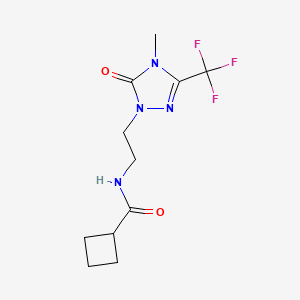

The compound 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-amino-thiophene derivatives, which are structurally related to imidazole compounds . Another method involves the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates, leading to the formation of bi-imidazolones through intramolecular cyclization . Additionally, a one-pot, four-component condensation reaction can be employed to synthesize imidazo[1,2-b]pyrazole derivatives, indicating the versatility of imidazole synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, with the potential for various substituents to influence the overall conformation and hydrogen bonding patterns. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit different supramolecular structures, ranging from one-dimensional chains to three-dimensional frameworks, depending on the nature of the substituents . These hydrogen bonding interactions are crucial for the stability and properties of the crystalline material.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. The presence of amino and nitrile groups allows for further functionalization and the formation of new bonds. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with aromatic aldehydes and isocyanides can lead to the formation of imidazo[1,2-b]pyrazole derivatives . The reactivity of the imidazole ring can also be exploited for the synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives, showcasing the synthetic utility of imidazole templates .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as amino, nitrile, or ethyl groups can affect properties like solubility, melting point, and reactivity. The crystal and molecular structure analysis of related compounds, such as 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the study of tautomeric equilibria in 5-amino-4H-imidazoles provides insight into the dynamic behavior of these molecules under different conditions .

科学研究应用

杂环化学与医药应用

咪唑衍生物等杂环化合物在药物化学中发挥着至关重要的作用。它们作为支架,用于开发具有不同生物和药理活性的药物。例如,咪唑衍生物因其抗肿瘤活性而受到广泛关注,凸显了它们在寻找具有多种生物特性的新型抗肿瘤药物和化合物的潜力 (Iradyan 等人,2009)。类似地,1,3-唑类(包括咪唑)的 4-磷酸化衍生物的化学性质已得到广泛研究,表明它们在制备具有潜在杀虫、降压等活性的化合物方面具有重要意义 (Abdurakhmanova 等人,2018)。

生物质转化与环境应用

将植物生物质转化为有价值的化学物质为不可再生资源提供了一种环保的替代品。研究表明,从植物原料中合成 HMF(5-羟甲基糠醛)及其衍生物(如 5-乙氧甲基糠醛)具有利用生物质生产单体、聚合物和燃料的潜力。这种方法符合可持续发展目标,为化学生产提供了一种绿色化学视角 (Chernyshev 等人,2017)。

抗氧化剂研究

抗氧化剂的研究对于理解它们在食品工程、医学和药学中的作用至关重要。用于测定抗氧化剂活性的分析方法已得到严格审查,包括基于氢原子转移和电子转移的各种测试。这项研究对于分析抗氧化能力和理解氧化应激缓解机制至关重要,对健康和疾病预防具有重要意义 (Munteanu & Apetrei,2021)。

合成化学与催化

开发基于离子液体的催化剂,将 CO2 转化为有价值的化学物质,代表了一个前沿的研究领域。关于调节基于离子液体的催化剂以从 CO2 合成喹唑啉-2,4(1H,3H)-二酮的研究突出了碳捕获和利用 (CCU) 的创新方法,将温室气体转化为有用的产品。此类研究不仅解决了环境问题,还开辟了合成化学的新途径 (Zhang 等人,2023)。

属性

IUPAC Name |

5-amino-1-(2-ethoxyphenyl)imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-2-17-11-6-4-3-5-10(11)16-8-15-9(7-13)12(16)14/h3-6,8H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPJRSJNIWBKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=NC(=C2N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)

![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)

![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)

![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)